molecular formula C10H8N2S2 B1203415 1,2-Di(pyridin-3-yl)disulfane CAS No. 24367-50-8

1,2-Di(pyridin-3-yl)disulfane

Cat. No.: B1203415
CAS No.: 24367-50-8
M. Wt: 220.3 g/mol
InChI Key: YURPISYZTZHYBW-UHFFFAOYSA-N
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Description

1,2-Di(pyridin-3-yl)disulfane is an organic compound with the molecular formula C10H8N2S2 and a molecular weight of 220.31 g/mol . It is characterized by the presence of two pyridine rings connected by a disulfide bond. This compound is often used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

1,2-Di(pyridin-3-yl)disulfane is a chemical compound that primarily targets thiols . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in various biological processes, including protein synthesis and enzymatic activity .

Mode of Action

The compound interacts with its targets through a process known as disulfide exchange . In this process, the thiol displaces half the disulfide molecule, liberating the mercaptopyridine anion . This displacement results in the formation of new disulfide bonds .

Biochemical Pathways

The interaction of this compound with thiols affects various biochemical pathways. It is used in molecular biology as an oxidizing agent to oxidize free thiols, forming disulfide bonds in proteins . These disulfide bonds are crucial for maintaining the three-dimensional structure of proteins, which is essential for their function.

Result of Action

The primary result of the action of this compound is the formation of disulfide bonds in proteins . This can lead to changes in the structure and function of the proteins, potentially influencing various cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity with thiols . Additionally, the presence of other reactive species in the environment could potentially interfere with the compound’s interaction with its targets.

Biochemical Analysis

Biochemical Properties

1,2-Di(pyridin-3-yl)disulfane plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to oxidize free thiols to form disulfide bonds in proteins . This interaction is essential for the structural stability and function of many proteins. The compound can also act as a peptide coupling reagent and is involved in the activation of glycosides . These interactions highlight the importance of this compound in various biochemical processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form disulfide bonds in proteins can impact protein folding and stability, which in turn affects cellular functions . Additionally, its role as an oxidizing agent can influence redox signaling pathways within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to oxidize free thiols to form disulfide bonds in proteins . This process is crucial for the structural integrity and function of many proteins. The compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context. Its interactions with biomolecules can lead to changes in gene expression and enzyme activity, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can maintain its activity over extended periods, but its long-term effects on cellular function need to be carefully monitored . The stability of this compound in various experimental conditions is crucial for its effective use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects . Understanding the dosage thresholds is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the formation of disulfide bonds in proteins It interacts with enzymes and cofactors that facilitate these biochemical reactions

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments. Understanding these processes is crucial for optimizing its use in biochemical research and potential therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors play a crucial role in directing the compound to specific organelles and compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Di(pyridin-3-yl)disulfane can be synthesized through a two-step reaction process. Initially, 3-bromopyridine reacts with sodium sulfide under basic conditions to form 2-pyridyl-1-thiosulfate. This intermediate is then reduced with sodium sulfite to yield this compound[2][2].

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification methods such as column chromatography[2][2].

Chemical Reactions Analysis

Types of Reactions: 1,2-Di(pyridin-3-yl)disulfane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-(pyridin-3-yldisulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2/c1-3-9(7-11-5-1)13-14-10-4-2-6-12-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURPISYZTZHYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)SSC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276688
Record name 3,3'-Dithiodipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24367-50-8
Record name 3,3-Dithiodipyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024367508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dithiodipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-DITHIODIPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R643J1XSD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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